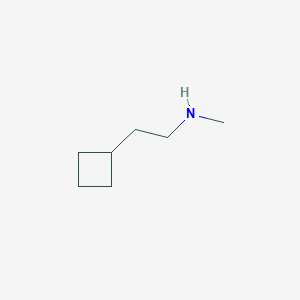

(2-Cyclobutylethyl)(methyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZDKQWRNKPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylethyl Methyl Amine and Its Precursors

Retrosynthetic Analysis of (2-Cyclobutylethyl)(methyl)amine

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical approach involves disconnecting the C-N bond of the secondary amine, leading back to a primary amine or a suitable precursor and a methylating agent. Further disconnection of the ethyl side chain from the cyclobutane (B1203170) ring points to a cyclobutane-containing building block that can be elaborated. This strategy allows for a modular synthesis where the cyclobutane core and the amino group are constructed and then combined.

Another key disconnection focuses on the formation of the cyclobutane ring itself. This could involve a [2+2] cycloaddition reaction or a ring expansion/contraction of a suitable precursor. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry.

Advanced Synthetic Routes to the 2-Cyclobutylethyl Moiety

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. nih.govscribd.com Photochemical [2+2] cycloadditions, often sensitized by compounds like acetone (B3395972) or benzophenone, can be used to form the four-membered ring from two olefinic precursors. baranlab.orgacs.org Transition-metal catalyzed [2+2] cycloadditions offer an alternative, often with improved control over stereochemistry. nih.govbaranlab.org For instance, the reaction of a vinyl group with an appropriate alkene under photochemical or catalytic conditions can directly generate a substituted cyclobutane. Recent advancements have focused on catalytic enantioselective [2+2] cycloadditions to produce chiral cyclobutanes. nih.govnih.gov

Ring expansion of cyclopropylcarbinyl systems or ring contraction of cyclopentyl derivatives provides another avenue to cyclobutanes. nih.govresearchgate.net For example, the Demyanov rearrangement of aminocyclopropanes can lead to cyclobutane structures. wikipedia.org Similarly, certain rearrangements of cyclopentyl systems can be induced to contract to a four-membered ring. These methods can be particularly useful for accessing specific substitution patterns on the cyclobutane ring. nih.govresearchgate.net For instance, a Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can generate bicyclic products containing a fused cyclobutane ring. nih.gov

Once the cyclobutane core is established, the stereoselective introduction of the ethyl side chain is crucial. This can be achieved through various methods, including the alkylation of a cyclobutane-containing nucleophile or the conjugate addition to a cyclobutenone. The choice of method will influence the stereochemical outcome of the final product. For instance, the Norrish-Yang photocyclisation of certain butyrophenones can produce cyclobutanols with excellent diastereoselectivity, which can then be further functionalized to introduce the ethyl side chain. eurekaselect.com

Direct functionalization of a pre-existing cyclobutane skeleton is an increasingly popular strategy. acs.org C-H functionalization reactions, guided by directing groups, allow for the direct installation of various functionalities onto the cyclobutane ring in a regio- and stereocontrolled manner. acs.orgnih.gov This approach can simplify synthetic routes by avoiding the need to carry functional groups through the ring-forming steps. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at specific positions on the cyclobutane ring. nih.gov

N-Methylation Strategies for Secondary Amine Formation

The final step in the synthesis of this compound is the formation of the secondary amine through N-methylation. Several methods are available for this transformation.

The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic method for the methylation of primary and secondary amines. rsc.org More modern and "greener" approaches have also been developed. For instance, the use of dimethyl carbonate as a methylating agent, catalyzed by iron complexes, offers a less toxic alternative. rsc.org Another approach involves the reductive amination of an appropriate aldehyde or ketone in the presence of a reducing agent. For example, a rapid and solvent-free procedure for the N-methylation of secondary amines has been developed using a vibrational ball mill with formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent. researchgate.net Catalytic methods using methanol (B129727) as the C1 source in the presence of ruthenium or iridium catalysts have also been reported for the selective N-methylation of amines. organic-chemistry.orgacs.org

Reductive Amination Techniques with Methylamine (B109427) or Methylamine Equivalents

Reductive amination stands as a cornerstone for the synthesis of amines, offering a direct route from a carbonyl compound to the desired amine. wikipedia.org In the context of this compound, this involves the reaction of cyclobutaneacetaldehyde with methylamine. The process initiates with the formation of an intermediate imine, which is then reduced to the final secondary amine. wikipedia.orgyoutube.com

The reaction is typically performed in a one-pot manner, where the aldehyde, methylamine, and a reducing agent are combined. jocpr.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com The choice of reducing agent can be critical; for instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction is often carried out under mild acidic conditions, which facilitates imine formation. youtube.com While aqueous solutions of methylamine can be used, anhydrous conditions are sometimes preferred to shift the equilibrium towards imine formation. sciencemadness.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, less toxic than NaBH₃CN. | Can also reduce the starting aldehyde. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate. masterorganicchemistry.com | Highly toxic due to the potential release of cyanide. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, often used for acid-sensitive substrates. | More expensive than other borohydrides. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | "Green" and atom-economical approach. wikipedia.org | Requires specialized equipment for handling hydrogen gas. researchgate.net |

Alkylation of Precursor Primary Amines with Methylating Agents

An alternative and widely employed strategy involves the direct alkylation of the precursor primary amine, 2-cyclobutylethanamine, with a suitable methylating agent. This method relies on the nucleophilic character of the primary amine to displace a leaving group from the methylating agent.

A variety of methylating agents can be utilized, with methyl iodide and dimethyl sulfate (B86663) being classic examples. However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, (2-Cyclobutylethyl)dimethylamine, and even a quaternary ammonium (B1175870) salt. tandfonline.com Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired secondary amine.

More recently, alternative methylating agents have been explored to circumvent the issues associated with traditional reagents. For instance, quaternary ammonium salts like phenyl trimethylammonium iodide have been demonstrated as effective and safer solid methylating agents for the α-methylation of ketones, a principle that can be extended to amine alkylation. nih.gov

Table 2: Common Methylating Agents for Amine Alkylation

| Methylating Agent | Formula | Key Features |

| Methyl Iodide | CH₃I | Highly reactive, but volatile and toxic. nih.gov |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Potent methylating agent, but also highly toxic and carcinogenic. nih.gov |

| Phenyl Trimethylammonium Iodide | PhN(CH₃)₃I | Solid, non-volatile, and easier to handle. nih.gov |

Alternative Methylation Protocols (e.g., Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction provides a classic and effective method for the methylation of primary and secondary amines, offering a reliable route to this compound from 2-cyclobutylethanamine. wikipedia.orgname-reaction.com This reaction utilizes a mixture of excess formic acid and formaldehyde. wikipedia.orgjk-sci.com

The mechanism involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride source, to yield the methylated amine. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, as the tertiary amine, once formed, cannot generate another iminium ion under the reaction conditions. wikipedia.org The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org For primary amines, the process occurs twice to yield the tertiary amine, but by controlling the stoichiometry, the secondary amine can be obtained as the major product. name-reaction.com

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be designed using both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of two key fragments, which are then combined in a late-stage step to form the final product. For example, one fragment could be a cyclobutane-containing electrophile, and the other a methylamine-derived nucleophile. This approach can be efficient as it allows for the optimization of the synthesis of each fragment independently.

Conversely, a divergent synthesis would start from a common precursor that is then elaborated to generate a library of related compounds, including this compound. For instance, starting from cyclobutaneacetaldehyde, one could perform reductive amination with various primary and secondary amines to produce a range of N-substituted 2-cyclobutylethylamines. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. researchgate.net

Catalyst Development for Sustainable Synthesis

A key focus in green chemistry is the development of efficient and recyclable catalysts to replace stoichiometric reagents. jocpr.com In the context of reductive amination, significant research has been directed towards heterogeneous catalysts. researchgate.net Noble metal catalysts such as palladium, platinum, and rhodium are effective but expensive. acs.org Consequently, there is growing interest in developing catalysts based on more abundant and less toxic metals like nickel and cobalt. acs.orgspringernature.com These catalysts can often be recovered and reused, reducing waste and cost. acs.org For instance, magnetic nanocatalysts offer a promising avenue for easy separation from the reaction mixture. acs.org Thiamine hydrochloride (Vitamin B1) has also been explored as a green, recyclable, and inexpensive catalyst for reductive amination. tandfonline.com

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is another critical aspect of green synthesis. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Efforts are being made to replace them with more environmentally benign alternatives. nih.gov Water is an attractive green solvent for many reactions, including some amination processes. acs.org Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another innovative approach, although their use can be limited by the reactivity of CO₂ with amines. rsc.org

Solvent-free reaction conditions are also highly desirable, as they eliminate the need for a solvent altogether. rsc.org For example, a solvent-free Eschweiler-Clarke methylation has been developed using paraformaldehyde and oxalic acid dihydrate, avoiding the use of both organic solvents and toxic formalin. tandfonline.com

Chemical Reactivity and Mechanistic Studies of 2 Cyclobutylethyl Methyl Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine in (2-Cyclobutylethyl)(methyl)amine is a key center of reactivity. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, attacking electron-deficient centers and initiating a range of chemical transformations.

Acylation Reactions and Amide Formation

Secondary amines, such as this compound, readily undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable N,N-disubstituted amide. makingmolecules.comchemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed. makingmolecules.comreddit.com

The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. nih.govnih.gov This leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide. nih.govnih.gov The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation. makingmolecules.com

Table 1: Representative Acylation Reaction of a Secondary Amine

| Reactant 1 | Reactant 2 | Base | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Acetyl chloride | Pyridine | N-(2-Cyclobutylethyl)-N-methylethanamide | 0 °C to room temperature in an inert solvent like DCM |

Alkylation Reactions

The nitrogen atom of this compound can act as a nucleophile in reactions with alkyl halides, leading to the formation of tertiary amines. asianpubs.orgchemicalbook.com This reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. asianpubs.org

A common challenge in the alkylation of secondary amines is over-alkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt. asianpubs.orgchemicalbook.comresearchgate.net To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the secondary amine or employing specific reagents and conditions that favor the formation of the tertiary amine. nih.govgoogle.com For instance, the use of Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been reported as an effective method for the direct alkylation of secondary amines to tertiary amines while minimizing the formation of quaternary salts. google.com

Table 2: Alkylation of a Secondary Amine with an Alkyl Halide

| Reactant 1 | Reactant 2 | Conditions | Major Product | Minor Product (potential) |

|---|---|---|---|---|

| This compound | Iodomethane | Excess amine, heat | (2-Cyclobutylethyl)dimethylamine | (2-Cyclobutylethyl)trimethylammonium iodide |

Reactions with Carbonyl Compounds (e.g., Imine and Enamine Formation)

This compound, being a secondary amine, reacts with aldehydes and ketones that possess at least one α-hydrogen to form enamines. nih.govresearchgate.netmasterorganicchemistry.com This acid-catalyzed reaction is a cornerstone of organic synthesis, transforming an electrophilic carbonyl carbon into a nucleophilic α-carbon in the enamine product. makingmolecules.commasterorganicchemistry.comwikipedia.org

The mechanism of enamine formation is analogous to that of imine formation up to the formation of the iminium ion. researchgate.netlibretexts.orgyoutube.com The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. masterorganicchemistry.comorganic-chemistry.org Acid catalysis facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org Elimination of water generates a resonance-stabilized iminium ion. Since the nitrogen in this intermediate lacks a proton, a base (which can be another amine molecule) removes a proton from an adjacent carbon (the α-carbon of the original carbonyl compound) to yield the neutral enamine and regenerate the acid catalyst. nih.govresearchgate.netlibretexts.org The reversibility of the reaction means that enamines can be easily hydrolyzed back to the parent carbonyl compound and secondary amine in the presence of aqueous acid. makingmolecules.commasterorganicchemistry.com

Table 3: Enamine Formation from a Secondary Amine and a Ketone

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Carbamic Acid and Urea (B33335) Derivative Formation

The nucleophilic nitrogen of this compound can react with various reagents to form carbamic acid and urea derivatives, which are significant classes of compounds in medicinal and materials chemistry. nih.govontosight.aithieme-connect.de

Carbamic acid derivatives, specifically carbamates, can be synthesized by reacting the secondary amine with chloroformates in the presence of a base. thieme-connect.de Alternatively, a three-component coupling of the amine, carbon dioxide, and an alkyl halide can yield carbamates. researchgate.net While carbamic acids themselves are generally unstable and readily decarboxylate, their ester (carbamate) and salt forms are stable. thieme-connect.de

Urea derivatives are commonly prepared by the reaction of the secondary amine with an isocyanate. nih.govorganic-chemistry.org This reaction is typically a straightforward and high-yielding nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. Another approach involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), which react with the amine to form an intermediate that can then react with another amine to produce the urea. asianpubs.orgnih.gov Modern methods also allow for the synthesis of ureas directly from amines and carbon dioxide under specific catalytic conditions. rsc.org

Table 4: Synthesis of Urea and Carbamic Acid Derivatives

| Reactant 1 | Reactant 2 | Product Type | Product Name |

|---|---|---|---|

| This compound | Phenyl isocyanate | Urea | 1-(2-Cyclobutylethyl)-1-methyl-3-phenylurea |

Reactions Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring of this compound is a strained four-membered ring system. This inherent strain makes it susceptible to ring-opening reactions under conditions that provide sufficient energy to cleave one of the C-C bonds, leading to the formation of more stable, acyclic structures. chemistryviews.org

Ring-Contraction/Expansion Rearrangements of Cyclobutane Derivatives

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to rearrangements that can lead to either ring contraction to a cyclopropylmethyl system or, more commonly, ring expansion to a more stable cyclopentyl system. arxiv.orgchemistrysteps.com These rearrangements are typically initiated by the formation of a carbocation adjacent to the ring, which can trigger a 1,2-alkyl shift.

The driving force for ring expansion is the relief of ring strain and the formation of a more stable carbocation. arxiv.orgchemistrysteps.com For instance, under acidic conditions or upon treatment with reagents that can generate a positive charge on the carbon adjacent to the cyclobutane ring, a rearrangement to a cyclopentyl derivative is anticipated. This process involves the migration of one of the cyclobutane ring carbons to the electron-deficient center, resulting in a five-membered ring. The stability of cycloalkanes generally increases from cyclopropane (B1198618) and cyclobutane to cyclopentane (B165970) and cyclohexane, providing a thermodynamic driving force for such expansions. arxiv.org

Conversely, ring contraction, while less common for cyclobutane derivatives compared to larger rings, can occur under specific conditions, potentially leading to the formation of cyclopropyl-substituted products. acs.org The exact pathway and product distribution are highly dependent on the reaction conditions and the nature of any intermediates formed.

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

| Data sourced from various organic chemistry textbooks and literature. This table illustrates the thermodynamic driving force for the expansion of a four-membered ring to a five-membered ring. |

Functionalization of the Cyclobutane Ring (e.g., halogenation, oxidation)

Direct functionalization of the cyclobutane ring in this compound presents a synthetic challenge due to the lower reactivity of C-H bonds in alkanes compared to other functional groups. However, under specific conditions, reactions such as halogenation and oxidation can be achieved.

Halogenation: Free-radical halogenation, typically initiated by UV light, can lead to the substitution of hydrogen atoms on the cyclobutane ring with halogens like chlorine or bromine. chemguide.co.uk This reaction proceeds via a radical chain mechanism and often results in a mixture of mono- and poly-halogenated products. The regioselectivity of this reaction on the cyclobutane ring would be influenced by the statistical distribution of C-H bonds and the relative stability of the resulting carbon radicals.

Oxidation: Oxidation of the cyclobutane ring can be achieved using strong oxidizing agents. The products of such reactions can vary widely depending on the oxidant and reaction conditions, potentially leading to the formation of cyclobutanols, cyclobutanones, or even ring-opened products. For instance, oxidative ring expansion of cyclobutanols to 1,2-dioxanes has been reported, suggesting that initial oxidation of the cyclobutane ring in this compound could be a pathway to further functionalization. researchgate.net

Acid-Base Chemistry and Protonation Equilibria

As a secondary amine, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form the corresponding ammonium salt. The basicity of this amine is expected to be similar to other secondary amines with alkyl substituents.

The protonation equilibrium is a fundamental aspect of its reactivity, influencing its solubility in aqueous media and its participation in acid-catalyzed reactions.

Oxidative and Reductive Transformations of this compound

The amine functionality in this compound is susceptible to both oxidative and reductive transformations.

Oxidative Transformations: Oxidation of the amine can lead to several products. Mild oxidation may yield the corresponding hydroxylamine (B1172632) or nitrone. More vigorous oxidation can result in the cleavage of the C-N bonds. A common oxidative pathway for secondary amines is N-dealkylation, where one of the alkyl groups attached to the nitrogen is removed. acs.orgnih.govnih.govmdpi.com In the case of this compound, this could lead to the formation of 2-cyclobutylethylamine or methylamine (B109427). This process is often catalyzed by enzymes in biological systems, such as cytochrome P450. nih.govacs.org Chemical oxidation of secondary amines to imines has also been reported using various reagents. rsc.org

Reductive Transformations: The amine group itself is already in a reduced state. However, reductive amination provides a synthetic route to this compound. For example, the reaction of cyclobutaneacetaldehyde with methylamine in the presence of a reducing agent would yield this compound.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for the specific reactions of this compound are scarce in the literature. However, general principles can be applied to understand the factors governing its transformations.

Reaction Kinetics: The rates of the reactions discussed above will be influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. For instance, the kinetics of ring expansion would depend on the rate of carbocation formation and the subsequent rearrangement. Theoretical studies on the ring opening of cyclobutane suggest a significant activation energy barrier. arxiv.org Similarly, the kinetics of N-dealkylation have been studied for various amines and are known to be influenced by the nature of the alkyl groups and the oxidizing agent. nih.gov

Thermodynamic Analyses: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The ring expansion of the cyclobutyl group to a cyclopentyl group is thermodynamically favored due to the decrease in ring strain. arxiv.org The enthalpy of formation of cyclobutane is significantly higher than that of cyclopentane on a per-CH2-group basis, reflecting its greater instability. nist.gov Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms and the relative energies of reactants, transition states, and products for the transformations of this compound and related compounds. researchgate.netresearchgate.netumn.edumdpi.comx-mol.com

Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutylethyl Methyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For (2-Cyclobutylethyl)(methyl)amine, a full suite of one- and two-dimensional NMR experiments would be required for complete structural assignment. As experimental spectra for this specific compound are not widely available, the following analysis is based on established chemical shift principles and data from analogous structures. np-mrd.orgnp-mrd.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons.

N-H Proton: A single, often broad, proton signal is expected in the range of 0.5–4.0 ppm for the N-H group of a secondary amine. inflibnet.ac.inlibretexts.org Its chemical shift can be variable due to concentration and solvent effects.

N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen are expected to appear as a sharp singlet at approximately 2.2–2.6 δ. libretexts.org

Cyclobutane (B1203170) Ring Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns and appear in the range of 1.5 to 2.4 ppm. amazonaws.comnih.gov The methine proton (CH) attached to the ethyl group will be deshielded compared to the other ring protons.

Ethyl Chain Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl chain will appear as multiplets. The methylene group adjacent to the nitrogen (-N-CH₂-) is expected to be deshielded and resonate around 2.3–3.0 ppm. libretexts.org The other methylene group (-CH₂-cyclobutane) will likely appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

N-CH₃ Carbon: The carbon of the N-methyl group is expected to have a chemical shift in the range of 30-40 ppm.

Carbons alpha to Nitrogen: The methylene carbon of the ethyl group attached to the nitrogen is expected to be in the 37-45 ppm range. libretexts.org

Cyclobutane Ring Carbons: The carbons of the cyclobutane ring typically resonate around 22 ppm in an unsubstituted ring. docbrown.info In this molecule, the substituted carbon (methine) will be shifted downfield, while the other methylene carbons of the ring will also show distinct signals.

Ethyl Chain Methylene Carbon: The methylene carbon adjacent to the cyclobutane ring will have a chemical shift influenced by the ring strain and its proximity to the amine group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative (inverted) peaks. This would allow for the unambiguous assignment of the N-methyl, the four methylene groups (two in the ethyl chain and two in the cyclobutane ring), and the single methine carbon in the cyclobutane ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| N-H | 0.5 - 4.0 (broad s) | - | - |

| N-CH₃ | 2.2 - 2.6 (s) | 30 - 40 | CH₃ (up) |

| -N-CH₂- | 2.3 - 3.0 (m) | 37 - 45 | CH₂ (down) |

| -CH₂-Cyclobutane | 1.5 - 2.0 (m) | 25 - 35 | CH₂ (down) |

| Cyclobutane-CH- | 1.8 - 2.4 (m) | 30 - 40 | CH (up) |

| Cyclobutane-CH₂- | 1.6 - 2.2 (m) | 20 - 30 | CH₂ (down) |

Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Correlations would be expected between the adjacent methylene groups of the ethyl chain, and between the cyclobutane methine proton and its adjacent methylene protons within the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. youtube.comcolumbia.edu This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space. This can help to determine the preferred conformation of the molecule, particularly the orientation of the ethyl group relative to the cyclobutane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₇H₁₅N), the calculated exact mass of the molecular ion [M]⁺• is 113.12045 u. nih.govnih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula. researchgate.net

In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern that reveals structural details. For aliphatic amines, a dominant fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). future4200.comlibretexts.orglibretexts.org

For this compound, two primary α-cleavage pathways are possible:

Cleavage of the C-C bond between the two methylene groups of the ethyl chain, which would result in a resonance-stabilized iminium ion.

Cleavage of the bond between the N-methyl group and the nitrogen, although loss of the larger alkyl group is generally favored. whitman.edu

The resulting fragment ions provide a fingerprint that can be used to identify the compound and distinguish it from its isomers.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 113 | [C₇H₁₅N]⁺• | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |

| 58 | [C₃H₈N]⁺ | α-cleavage, loss of a cyclobutyl radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy:

N-H Stretch: As a secondary amine, a single, weak to medium intensity N-H stretching absorption is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.comrockymountainlabs.comlibretexts.org

C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong absorptions in the 2960–2850 cm⁻¹ region.

N-H Bend: A weak N-H bending vibration may be observed around 1500-1600 cm⁻¹. libretexts.org

C-N Stretch: The C-N stretching vibration for an aliphatic amine is expected to show a medium to weak band in the 1250–1020 cm⁻¹ range. orgchemboulder.comspcmc.ac.in

N-H Wag: A characteristic broad band due to N-H wagging is expected between 910 and 665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C and C-H stretching vibrations of the aliphatic framework are typically strong in the Raman spectrum. The C-N stretching vibration would also be observable.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3310 | Weak-Medium |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| N-H | Bend | 1500 - 1600 | Weak |

| C-N | Stretch | 1250 - 1020 | Weak-Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal is achieved through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the crystalline lattice. For a successful X-ray crystallographic analysis, the compound must be coaxed into forming a single, well-ordered crystal of suitable size and quality.

As of the latest literature review, there are no publicly accessible reports detailing the single-crystal X-ray diffraction analysis of this compound. The absence of such data can be attributed to several factors. The compound exists as a liquid at room temperature, and its relatively low molecular weight and flexible side chain can make crystallization challenging. The process of obtaining single crystals suitable for diffraction studies often requires extensive screening of various solvents and crystallization conditions, such as temperature and pressure, which may not have been undertaken or been successful for this particular amine.

Without experimental crystallographic data, the solid-state packing and intermolecular interactions of this compound remain undetermined. Should suitable crystals be obtained in the future, X-ray diffraction would provide invaluable information on bond lengths, bond angles, and conformational preferences of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C7H15N |

| Formula weight | 113.20 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F^2 | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Absolute structure parameter | Data not available |

| Largest diff. peak and hole | Data not available |

Note: This table is provided as a template for data that would be obtained from a successful X-ray crystallographic analysis. Currently, no such data has been published for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. The most common of these is Electronic Circular Dichroism (ECD), which provides information about the stereochemistry of a molecule. ECD is particularly valuable for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds.

This compound, in its ground state, is an achiral molecule. It does not possess a stereocenter, an axis of chirality, or a plane of chirality, and therefore, it is optically inactive. As a result, it will not exhibit an Electronic Circular Dichroism spectrum. The molecule and its mirror image are superimposable, meaning there are no enantiomers.

For a molecule to be studied by chiroptical techniques, it must be chiral. Chiral molecules are non-superimposable on their mirror images, much like a left and a right hand. It is this property that leads to a differential absorption of left and right circularly polarized light, giving rise to a CD signal. Since this compound lacks this fundamental property of chirality, any discussion of enantiomeric excess or absolute configuration is not applicable.

In the context of related research, chiroptical spectroscopy is a powerful tool. For instance, studies on chiral amines often utilize techniques like forming diastereomeric derivatives with a chiral auxiliary or using chiral solvating agents to induce a measurable CD effect for the determination of enantiomeric purity. rsc.orgnih.gov However, these methods are applied to chiral amines, a category to which this compound does not belong.

Table 2: Chiroptical Data for this compound

| Spectroscopic Technique | Wavelength (nm) | Signal |

| Electronic Circular Dichroism (ECD) | Not Applicable | No signal expected |

Note: As an achiral molecule, this compound is not expected to produce a signal in chiroptical spectroscopy.

Applications in Advanced Organic Synthesis and Material Science Research

(2-Cyclobutylethyl)(methyl)amine as a Synthetic Intermediate for Complex Molecules

The structural features of this compound make it a versatile synthon for the creation of more intricate chemical entities. The secondary amine provides a reactive site for a variety of chemical transformations, while the cyclobutane (B1203170) ring imparts specific steric and conformational properties to the resulting molecules.

Precursor in Heterocyclic Compound Synthesis

While specific literature detailing the direct use of this compound in the synthesis of a wide array of heterocycles is not extensively documented, the general reactivity of secondary amines and the known utility of cyclobutane derivatives suggest its potential as a precursor. For instance, in the synthesis of substituted pyridines, various amines can be utilized in condensation reactions. nih.govyoutube.comyoutube.com The nitrogen atom of this compound can act as a nucleophile in reactions with suitable electrophiles to form the core or side chains of various nitrogen-containing heterocycles. The synthesis of pyrimidine (B1678525) derivatives, for example, often involves the condensation of a compound containing an N-C-N fragment with a three-carbon unit. nih.govnih.govyoutube.com Although direct examples with this compound are scarce, its structural motif is analogous to other amines used in such syntheses. The development of novel synthetic routes to functionalized nitrogen heterocycles often relies on the availability of diverse amine building blocks. youtube.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Substituted Pyridines | Cyclocondensation reactions | As the amine component |

| Substituted Pyrimidines | Condensation with a C3 fragment | As a source of the N-C-N fragment (after modification) or as a side chain |

| Other N-Heterocycles | Various cyclization strategies | As a nucleophilic building block |

Role in Catalyst Development

The development of new and efficient catalysts is a cornerstone of modern chemistry. The unique electronic and steric properties of this compound make it an interesting candidate for use in both transition metal catalysis and organocatalysis.

Ligand in Transition Metal Catalysis

Amines are widely used as ligands in transition metal catalysis, where they coordinate to the metal center and influence its reactivity and selectivity. numberanalytics.comlibretexts.orgyoutube.comyoutube.com The nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordination complex. The steric bulk of the cyclobutylethyl group can play a crucial role in controlling the access of substrates to the metal center, thereby influencing the stereochemical outcome of a catalytic reaction. While specific transition metal complexes with this compound as a ligand are not extensively reported, the general principles of ligand design suggest its potential. For instance, chiral cyclobutane-based scaffolds have been synthesized and used as precursors for ligands in metal catalysis. researchgate.net The development of catalysts for specific transformations often involves the screening of a diverse range of ligands, and the unique profile of this compound could offer advantages in certain catalytic applications.

Organocatalyst Component (e.g., Chiral Organocatalysts)

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Chiral amines are a prominent class of organocatalysts, capable of promoting a wide range of enantioselective transformations. nih.gov Chiral cyclobutane scaffolds have been successfully employed in the development of new organocatalysts. uab.cat For example, chiral bifunctional organocatalysts containing a cyclobutane structure have been used in enantioselective sulfa-Michael additions. researchgate.net While this compound itself is not chiral, it could be used as a scaffold for the synthesis of chiral organocatalysts by introducing chiral centers elsewhere in the molecule. The rigidity of the cyclobutane ring can help in creating a well-defined chiral environment around the catalytic site, which is essential for achieving high levels of enantioselectivity. Research has shown that primary amine-thioureas can be effective bifunctional organocatalysts, and similar principles could be applied to derivatives of this compound. nih.govnih.gov

Applications in Polymer Chemistry and Materials Science

The incorporation of unique structural motifs into polymers is a key strategy for developing new materials with tailored properties. The cyclobutane unit of this compound offers interesting possibilities in polymer chemistry and materials science. researchgate.netacs.orgrsc.orgrsc.org

The synthesis of polymers containing cyclobutane units in their backbone or as side chains has been an area of active research. acs.orgnih.govacs.orgresearchgate.netbohrium.com These polymers can exhibit interesting thermal and mechanical properties. While direct polymerization of this compound is not a common approach, it can be incorporated into polymers as a functional monomer after appropriate modification. For example, amine-functionalized polymers are valuable for their ability to be further modified or to participate in specific interactions. nih.govbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.net The presence of the cyclobutane ring can influence the polymer's glass transition temperature, solubility, and mechanical strength.

Table 2: Potential Applications of this compound in Polymer Science

| Application Area | Potential Role of this compound | Resulting Polymer Properties |

| Functional Monomers | As a building block for polymers with pendant amine groups | Modified solubility, sites for cross-linking or further functionalization |

| High-Performance Polymers | Incorporation of the rigid cyclobutane unit | Enhanced thermal stability and mechanical strength |

| Smart Materials | As part of a stimuli-responsive polymer system | Materials that respond to changes in their environment |

Monomer in Polymerization Reactions

Theoretically, the secondary amine group of this compound could be a site for polymerization reactions. Amines are known to participate in various polymerization processes, such as the formation of polyamides through reaction with dicarboxylic acids, or in ring-opening polymerizations. However, there is currently no available scientific literature or patent data that describes the use of this compound as a monomer in any polymerization reaction.

Polymer Modifier or Crosslinking Agent

The amine functionality of this compound also suggests its potential as a polymer modifier or crosslinking agent. Amines are frequently used to modify the surface properties of polymers or to create crosslinked networks, enhancing mechanical or thermal stability. For instance, the amine could react with polymers containing electrophilic groups like epoxides or acid chlorides. Despite this theoretical potential, no studies have been found that document the use of this compound for these purposes.

Surface Functionalization for Advanced Materials

The modification of material surfaces with organic molecules is a critical technique for developing advanced materials with tailored properties. Amines are commonly employed for surface functionalization to introduce reactive sites, alter hydrophilicity, or improve biocompatibility. While general methods for amine-based surface functionalization are well-established, there is no specific evidence of this compound being utilized in this capacity for the development of advanced materials.

Development of Sensors and Probes Utilizing this compound Derivatives

The development of chemical sensors and probes often relies on the specific binding properties and reactivity of functional groups. Amine derivatives can be key components in sensors for detecting various analytes. The unique steric and electronic properties of the cyclobutylethyl group in this compound could potentially be harnessed to create selective sensors or probes. Nevertheless, a thorough search of the scientific literature reveals no instances of this compound or its derivatives being used in the development of such analytical tools.

Future Research Directions and Broader Academic Impact

Exploration of Novel and Efficient Synthetic Routes

The synthesis of (2-Cyclobutylethyl)(methyl)amine, a molecule of interest due to the presence of the strained cyclobutane (B1203170) ring, can be approached through several modern and classical synthetic strategies. The exploration of novel and efficient routes is paramount for accessing this compound and its derivatives for further study.

Recent advancements in the synthesis of cyclobutylamines have highlighted the use of bicyclo[1.1.0]butanes (BCBs) as versatile starting materials. acs.orgchemrxiv.orgnih.gov A promising approach for the synthesis of the target compound involves a Lewis acid-catalyzed reaction of a suitably substituted BCB with an appropriate amine precursor. For instance, a "cycloaddition/ring-opening" strategy could be employed, where a BCB is first reacted with a triazinane, followed by acidic cleavage of the resulting aminal to yield a cyclobutylamine (B51885) derivative. chemrxiv.orgrsc.org

Another potential avenue is the application of photochemical methods. The [2+2] photocycloaddition of alkenes is a well-established method for the formation of cyclobutane rings. acs.orggoogle.comelsevierpure.com A plausible synthetic sequence could involve the photocycloaddition of a protected allylic amine with ethylene, followed by functional group interconversion to yield the desired this compound.

More traditional methods such as the reductive amination of a ketone or aldehyde remain a viable and straightforward approach. libretexts.orgsolubilityofthings.com This would involve the synthesis of 2-cyclobutylethanal or 2-cyclobutyl-2-oxoethan-1-ol, followed by reaction with methylamine (B109427) under reductive conditions.

A comparative summary of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound

| Synthetic Route | Key Transformation(s) | Potential Advantages | Potential Challenges |

|---|---|---|---|

| From Bicyclo[1.1.0]butanes (BCBs) | Lewis acid-catalyzed cycloaddition/ring-opening | High efficiency, stereocontrol | Availability of substituted BCBs |

| [2+2] Photocycloaddition | Photochemical cycloaddition of alkenes | Access to diverse cyclobutane cores | Regio- and stereoselectivity control |

| Reductive Amination | Reaction of a carbonyl with an amine | Straightforward, well-established | Multi-step synthesis of the carbonyl precursor |

Deeper Mechanistic Investigations into Key Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing routes and developing new ones. The Lewis acid-catalyzed reactions of BCBs, for example, are believed to proceed through distinct pathways depending on the nature of the reactants and the Lewis acid employed. chemrxiv.orgrsc.org Mechanistic studies suggest that the reaction of BCB ketones with triazinanes follows a stepwise (2+2+3) cycloaddition, whereas the reaction with BCB esters may involve a carbocation intermediate. chemrxiv.org

Further investigations into the mechanism of the [2+2] photocycloaddition for the synthesis of the cyclobutane core are also warranted. Understanding the factors that govern the regioselectivity and stereoselectivity of this reaction would be critical for the efficient synthesis of the target molecule. acs.orgnih.gov

The C-H functionalization of the cyclobutane ring presents another area for mechanistic exploration. nih.govacs.org Elucidating the mechanism of palladium-catalyzed C-H arylation of cyclobutylamine, for instance, could pave the way for the direct functionalization of the cyclobutane moiety in the target compound. calstate.edu

Key mechanistic questions that need to be addressed are summarized in Table 2.

Table 2: Key Mechanistic Questions for the Synthesis of this compound

| Key Transformation | Mechanistic Question(s) | Potential Investigative Methods |

|---|---|---|

| BCB Ring-Opening | Stepwise vs. concerted pathway? Role of the Lewis acid? | DFT calculations, kinetic studies, isotope labeling |

| [2+2] Photocycloaddition | Nature of the excited state? Factors controlling stereoselectivity? | Transient absorption spectroscopy, quantum yield measurements |

| C-H Functionalization | Mechanism of C-H activation? Role of the directing group? | In-situ spectroscopy, isolation of intermediates |

Design and Synthesis of Functionalized Derivatives with Tunable Reactivity

The synthesis of functionalized derivatives of this compound would significantly expand its potential applications. By introducing various substituents on the cyclobutane ring or modifying the amine functionality, it is possible to tune the steric and electronic properties of the molecule.

One promising strategy for functionalization is the use of engineered enzymes. For example, variants of cytochrome P450BM3 have been shown to selectively hydroxylate cyclobutylamines at chemically unactivated C-H bonds, providing access to a range of valuable chiral building blocks. nih.gov This approach could be used to introduce hydroxyl groups at specific positions on the cyclobutane ring of the target compound.

The N-methyl group can also be a site for modification. The synthesis of analogues with different N-alkyl or N-aryl substituents could be achieved through standard N-alkylation or N-arylation procedures, offering a way to modulate the compound's properties for specific applications, such as in catalysis or medicinal chemistry. mdpi.comnih.gov

Table 3 outlines some potential functionalized derivatives and their intended properties.

Table 3: Potential Functionalized Derivatives and Their Tunable Properties

| Derivative | Functionalization Site | Desired Property | Potential Application |

|---|---|---|---|

| Hydroxylated analogue | Cyclobutane ring | Increased polarity, chirality | Chiral ligand, building block |

| N-Aryl analogue | Amine nitrogen | Modified electronic properties | Catalyst ligand, medicinal chemistry |

| Fluoroalkyl-substituted analogue | Cyclobutane ring | Altered lipophilicity and pKa | Bioisostere, advanced material |

Expansion of Catalytic Applications

Amines and their derivatives are widely used as both ligands in transition metal catalysis and as organocatalysts. The unique structural features of this compound, particularly the strained cyclobutane ring, could impart novel reactivity and selectivity when used in catalytic systems.

The nitrogen atom of the amine can act as a coordinating site for a variety of transition metals. Functionalized derivatives of the target compound could serve as chiral ligands in asymmetric catalysis, potentially leading to high enantioselectivities in a range of reactions. epa.govcatalysis.blog

Furthermore, the amine itself can function as an organocatalyst. Tertiary amines are known to catalyze a variety of reactions, including the formation of polyurethanes. vestachem.com The specific steric and electronic environment of this compound could make it a unique and effective catalyst for certain transformations.

Potential catalytic applications for this compound and its derivatives are summarized in Table 4.

Table 4: Potential Catalytic Applications

| Catalytic Role | Type of Reaction | Potential Advantage |

|---|---|---|

| Ligand for Transition Metals | Asymmetric hydrogenation, cross-coupling | Novel stereochemical control |

| Organocatalyst | Michael addition, aldol (B89426) reaction | Unique reactivity due to steric bulk |

| Phase Transfer Catalyst | Nucleophilic substitution | Enhanced solubility and reactivity |

Integration into Advanced Supramolecular Assemblies

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The distinct shape and electronic properties of this compound make it an interesting candidate for integration into advanced supramolecular assemblies.

Host-guest chemistry is a central theme in supramolecular chemistry, and macrocyclic hosts such as cucurbiturils and pillar[n]arenes are known to encapsulate amine guests. nih.govrsc.org The cyclobutyl group of the target compound could lead to specific and strong interactions within the hydrophobic cavity of these hosts, potentially enabling the construction of novel rotaxanes and catenanes.

The self-assembly of functionalized derivatives is another exciting possibility. Drawing inspiration from the self-assembly of amino acids into layered structures, it may be possible to design derivatives of this compound that form well-defined supramolecular architectures through hydrogen bonding and other non-covalent interactions. nih.gov

Table 5 lists potential host molecules and the expected types of interactions with the target compound.

Table 5: Potential Supramolecular Interactions

| Host Molecule | Expected Interaction Type | Potential Supramolecular Structure |

|---|---|---|

| Cucurbit[n]urils | Ion-dipole, hydrophobic interactions | Pseudorotaxane, rotaxane |

| Pillar[n]arenes | CH-π, hydrophobic interactions | Host-guest complex |

| Cyclodextrins | Hydrophobic inclusion | Inclusion complex |

Q & A

Q. What are the recommended methods for synthesizing (2-Cyclobutylethyl)(methyl)amine-functionalized adsorbents?

- Methodological Answer : A two-step approach is recommended: (i) Porous support synthesis : Use a soft-template method with phloroglucinol as a carbon precursor and Pluronic F127 as a structure-directing agent. Polymerize the mixture under acidic conditions, followed by carbonization in an inert atmosphere to create mesoporous carbon (MC) . (ii) Amine impregnation : Employ wet impregnation by dissolving this compound in a solvent (e.g., ethanol), mixing with MC, and evaporating the solvent under reduced pressure. Optimize amine concentration (e.g., 23–50 wt.%) to balance pore filling and active site availability .

Q. How can Fourier-transform infrared spectroscopy (FTIR) confirm the successful impregnation of this compound onto porous supports?

- Methodological Answer : FTIR should detect characteristic amine functional groups:

- O-H stretch : A broad peak near 3395 cm⁻¹ indicates hydroxyl groups from residual solvent or moisture .

- C-N stretch : A sharp peak at 1031–1050 cm⁻¹ confirms the presence of amine groups.

- CH₂ stretching : Peaks at 2958 cm⁻¹ (asymmetric) and 2886 cm⁻¹ (symmetric) validate alkyl chain incorporation .

Compare spectra before and after impregnation to identify new peaks attributable to the amine .

Q. What key structural parameters should be prioritized when designing this compound-based CO2 adsorbents?

- Methodological Answer :

- Nitrogen content : Use elemental analysis to quantify amine loading. A 23 wt.% increase in nitrogen content post-impregnation correlates with enhanced CO2 adsorption .

- Pore structure : Measure BET surface area and pore volume. Expect reductions (e.g., 43% in surface area, 50% in pore volume) due to amine filling, but ensure sufficient mesoporosity (7–8 nm diameter) for gas diffusion .

- Amine distribution : Combine scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) to map amine homogeneity .

Advanced Research Questions

Q. How does amine concentration influence the trade-off between surface area reduction and CO2 adsorption capacity?

- Methodological Answer : Higher amine loading (e.g., 43 wt.%) reduces surface area (e.g., from 356.6 m²/g to ~203 m²/g) but introduces chemisorption sites. For this compound, balance physical adsorption (dependent on surface area) and chemical adsorption (amine-CO2 reactions). At 5 psi and 25°C, prioritize amine concentrations that maximize adsorption capacity (e.g., 2.63 mmol/g in MDEA-MC ). Validate using pressure-swing adsorption experiments to assess regeneration efficiency .

Q. What strategies resolve contradictions between theoretical CO2 adsorption predictions and experimental results in amine-functionalized adsorbents?

- Methodological Answer :

- Mechanistic analysis : Differentiate physical adsorption (weak van der Waals forces) from chemical adsorption (carbamate formation). Use temperature-programmed desorption (TPD) to quantify binding energies .

- Data normalization : Express adsorption capacity per unit nitrogen content (mmol CO2/g N) to isolate amine efficiency from loading effects .

- Model validation : Apply Langmuir-Freundlich isotherms to account for heterogeneous adsorption sites caused by uneven amine distribution .

Q. What advanced techniques elucidate chemical interactions between this compound and CO2 under varying pressures?

- Methodological Answer :

- In situ FTIR : Monitor real-time carbamate (NHCOO⁻) formation at 1650–1550 cm⁻¹ under CO2 flow .

- X-ray photoelectron spectroscopy (XPS) : Analyze N 1s spectra to track protonation states (e.g., free amine vs. carbamate) at 0.1–10 bar CO2 .

- Density functional theory (DFT) : Simulate adsorption energetics on cyclobutyl-methyl amine configurations to identify optimal CO2 binding geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.